REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]2[N:6]=[C:7]([CH:11]([CH3:13])[CH3:12])[O:8][C:9](=O)[C:4]=2[CH:3]=1.[CH3:16][NH2:17]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:14][CH:15]=1)[N:6]=[C:7]([CH:11]([CH3:13])[CH3:12])[N:17]([CH3:16])[C:9]2=[O:8]
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Name
|
|
Quantity
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2.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(OC2=O)C(C)C)C=C1
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Name
|
|
Quantity
|
7.4 mL
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Type
|
reactant
|
Smiles
|
CN
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
|
TEMPERATURE
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Details
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the residue was heated under reduced pressure to 160° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The reaction mixture was purified by column chromatography (0-30% ethyl acetate-hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(N(C(=NC2=CC1)C(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 960 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |